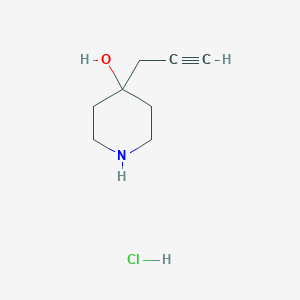

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of this compound involves a series of sequential C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols . It was found that the reaction of 1-(2-ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol with ethyl bromide involves exclusively the OH group on the quaternary carbon atom to form a monoethyl ether .Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . Quantum-chemical calculations of the stable conformers of the synthesized asymmetric acetylenic γ-glycols were performed by the RHF/STO-3G method with geometry optimization using Gaussian 09 software .Chemical Reactions Analysis

The mercury-catalyzed hydration involves cyclization with the elimination of a water molecule from the keto glycol moiety, leading to a spiroketone . It was shown that the catalytic reduction of 1-(2-ethoxyethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]piperidin-4-ol at atmospheric pressure produces a mixture of a saturated and an unsaturated products in a 1:2 ratio .Scientific Research Applications

Nanotechnology

In nanotechnology, this compound could be used to functionalize the surface of nanoparticles, imparting them with desired chemical properties for targeted drug delivery or imaging applications.

Each application leverages the unique chemical structure of 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride , which contains both a piperidine ring and a propargyl alcohol moiety, making it a versatile reagent in various fields of scientific research . It should be noted that while the compound has a broad range of applications, it is intended for research use only and not for drug, medical, or food applications .

Mechanism of Action

While the specific mechanism of action for “4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride” is not explicitly mentioned in the search results, it’s worth noting that piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . Therefore, “4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride”, being a piperidine derivative, could potentially have significant applications in the pharmaceutical industry.

properties

IUPAC Name |

4-prop-2-ynylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h1,9-10H,3-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLPHGPPBUJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCNCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)

![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)

![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2932636.png)

![Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2932637.png)

![Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2932641.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)